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molecular formula C15H21NO2 B8266184 Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No. B8266184
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-UHFFFAOYSA-N
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Patent
US07820699B2

Procedure details

102.1 In analogy to example 101.1 ethyl crotonate and N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine (CAS 93102-05-7) were reacted to give (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid ethyl ester. Light yellow solid. MS 248.3 ([M+H]+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:9]([N:16]([CH2:20][Si](C)(C)C)[CH2:17]OC)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:7]([O:6][C:1]([CH:2]1[CH:3]([CH3:4])[CH2:17][N:16]([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:20]1)=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(COC)C[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CN(CC1C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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